molecular formula C8H5N5 B2650710 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile CAS No. 400075-27-6

6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Cat. No.: B2650710
CAS No.: 400075-27-6
M. Wt: 171.163
InChI Key: RONSSOSFWUUHDT-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H5N5 It is known for its unique structure, which includes a triazole ring fused to a pyridine ring with a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with 1,2,4-triazole under specific conditions. One common method includes heating the reactants in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups onto the triazole or pyridine rings .

Mechanism of Action

The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is unique due to its specific arrangement of the triazole and pyridine rings, along with the nitrile group. This structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6-(1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-3-7-1-2-8(11-4-7)13-6-10-5-12-13/h1-2,4-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONSSOSFWUUHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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